molecular formula C16H15N3S B2437111 2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile CAS No. 866018-15-7

2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile

Cat. No. B2437111
CAS RN: 866018-15-7
M. Wt: 281.38
InChI Key: XYMBBTKJKCCZMT-DGDUMEAGSA-N
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Description

The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has a nitrile group (-CN), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom. Additionally, it contains a dimethylamino group (-N(CH3)2), which consists of a nitrogen atom bonded to two methyl groups and another carbon atom. The presence of these functional groups can significantly influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Factors such as the hybridization of the carbon atoms, the presence of the sulfur atom in the thiophene ring, and the triple bond in the nitrile group would all contribute to its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

These applications highlight the versatility of HMS1367D05 and its potential impact across various scientific disciplines. Researchers continue to explore its properties and applications, contributing to our understanding of organic compounds and their practical uses . If you need further details or additional applications, feel free to ask! 😊

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, the mechanism of action would involve its interaction with biological targets in the body .

Future Directions

The future research directions would depend on the interest in this compound. If it shows promising properties, it could be studied further for potential applications in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

2-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-19(2)15-7-5-13(6-8-15)4-3-10-18-16-14(12-17)9-11-20-16/h3-11H,1-2H3/b4-3+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMBBTKJKCCZMT-DGDUMEAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=N/C2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile

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